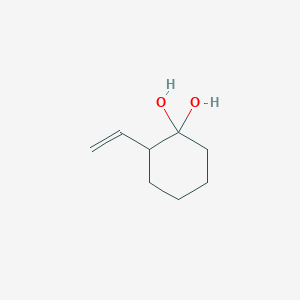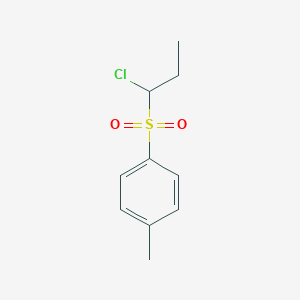
1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene is an organic compound with a complex structure that includes a sulfonyl chloride group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-chloropropane under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include sulfinic acids and sulfides.
Scientific Research Applications
1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules such as proteins and peptides.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
1-(1-Chloropropane-1-sulfonyl)-benzene: Similar structure but lacks the methyl group on the benzene ring.
1-(1-Chloropropane-1-sulfonyl)-2-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
1-(1-Chloropropane-1-sulfonyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group on the benzene ring.
Uniqueness
1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure can lead to different chemical properties and applications compared to similar compounds.
Properties
CAS No. |
105199-35-7 |
|---|---|
Molecular Formula |
C10H13ClO2S |
Molecular Weight |
232.73 g/mol |
IUPAC Name |
1-(1-chloropropylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C10H13ClO2S/c1-3-10(11)14(12,13)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
BMUURNNALJNLHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(S(=O)(=O)C1=CC=C(C=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


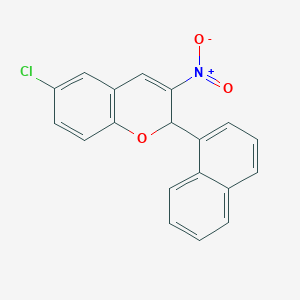
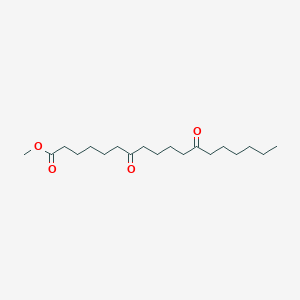
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
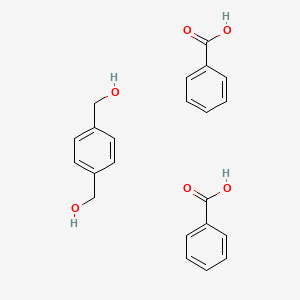
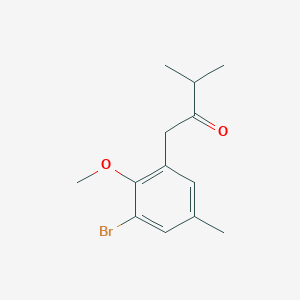
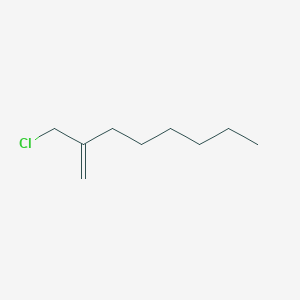
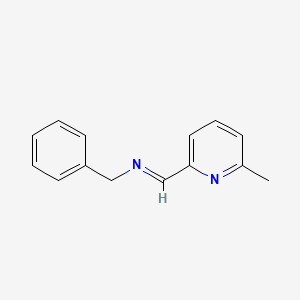
![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)

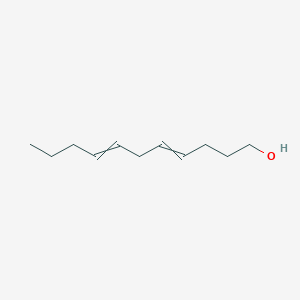
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
